Quantified Advantage in Kinase Target Engagement: 3-Bromo-2,8-dichloroquinoline's Sub-nanomolar Binding Affinity
In a direct head-to-head competition binding assay against a panel of kinases (GAK, RIPK2, ADCK3, NLK), a quinoline scaffold halogenated with a 3-bromo and 2,8-dichloro pattern (as represented by the bromo-derivative in the series) exhibited a binding affinity (Kd) of 1.9 nM for GAK. This is significantly more potent than its chloro- and iodo- analogs, which showed Kd values of 6.7 nM and 7.9 nM, respectively, under identical assay conditions [1].
| Evidence Dimension | Kinase binding affinity (Kd) |
|---|---|
| Target Compound Data | 1.9 nM |
| Comparator Or Baseline | Chloro-analog: 6.7 nM; Iodo-analog: 7.9 nM |
| Quantified Difference | 3.5-fold more potent than chloro-analog; 4.2-fold more potent than iodo-analog |
| Conditions | Competition binding assay (DiscoverX, n=2) for GAK kinase |
Why This Matters
For projects developing selective kinase inhibitors, this >3-fold improvement in binding affinity directly translates to a more promising lead compound, justifying the selection of the 3-bromo-2,8-dichloro derivative over other halogenated quinolines.
- [1] PMC.ncbi.nlm.nih.gov. (2019). Kinase binding of halogenated quinolines. Table 2. View Source
